Perfluorodecene

Description

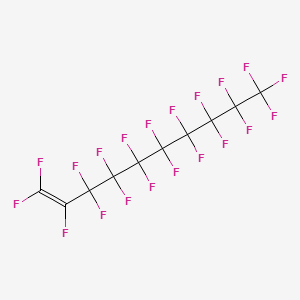

Perfluorodecene (CAS: 84551-43-9; alternative names: trans-5,6-Perfluorodecene, Bis(perfluorobutyl)ethylene) is a fully fluorinated alkene with the molecular formula C₁₀F₁₈ . It is characterized by a linear structure with double bonds and perfluorinated alkyl chains, making it highly inert and thermally stable. This compound is primarily used in specialized industrial applications, such as surface modification of materials (e.g., diamond films via UV-induced C–F bond formation) , and as a precursor for synthesizing fluorinated polymers or surfactants.

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-icosafluorodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(2(12)13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVEWPCRIJQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188833 | |

| Record name | Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35328-43-9 | |

| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Eicosafluoro-1-decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35328-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorodecene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035328439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorodecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorodecene is typically synthesized through the fluorination of deceneThe reaction is carried out under controlled conditions to ensure complete fluorination of the decene molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps of purification following the initial fluorination reaction. This ensures the removal of any impurities and the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Perfluorodecene primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction. The substitution reactions typically involve the replacement of fluorine atoms with other functional groups under specific conditions .

Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include nucleophiles such as amines and alcohols. The reactions are often carried out under mild conditions to prevent the degradation of the fluorocarbon backbone .

Major Products: The major products formed from the substitution reactions of this compound depend on the nature of the nucleophile used. For example, the reaction with amines can produce perfluoroalkylamines, while the reaction with alcohols can yield perfluoroalkyl ethers .

Scientific Research Applications

Perfluorodecene has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in various synthetic processes. In biology and medicine, this compound is explored for its potential use in oxygen delivery systems and as a component in artificial blood substitutes. In industry, it is utilized in the production of high-performance lubricants, coatings, and surfactants .

Mechanism of Action

The mechanism of action of perfluorodecene is largely attributed to its chemical inertness and ability to form stable compounds with other elements. The fluorine atoms in this compound create a highly electronegative environment, which influences the reactivity of the compound. This makes this compound an effective agent in various chemical reactions and industrial processes .

Comparison with Similar Compounds

Perfluorodecalin (CAS: 306-94-5)

Perfluoro(methyldecalin) (CAS: 51294-16-7)

- Molecular Formula : C₁₁F₁₇ (mixture of isomers) .

- Structural Differences : Contains a trifluoromethyl (-CF₃) group attached to a perfluorinated decalin backbone, differing from this compound’s linear structure .

- Applications : Used in high-performance lubricants and heat-transfer fluids due to enhanced thermal stability .

- Stability : More resistant to oxidation than linear perfluoroalkenes like this compound .

trans-1,2-Bis(perfluorobutyl)ethylene (CAS: 84551-43-9)

- Molecular Formula : C₁₀F₁₈ (structural isomer of this compound) .

- Key Differences : Features two perfluorobutyl (-C₄F₉) groups attached to a central ethylene double bond, whereas this compound has a longer perfluorinated chain .

- Reactivity : Higher electron-withdrawing capacity due to shorter fluorinated substituents, making it more reactive in radical polymerization .

Comparative Data Table

Research Findings and Key Differences

Thermal Stability

- Perfluorodecalin exhibits superior thermal stability (up to 400°C) due to its cyclic structure, whereas linear perfluoroalkenes like This compound decompose at lower temperatures (~300°C) .

- Perfluoro(methyldecalin) ’s trifluoromethyl group further enhances stability, making it suitable for extreme environments .

Chemical Reactivity

Biological Activity

Perfluorodecene (PFD), a member of the perfluorocarbon (PFC) family, is a fluorinated hydrocarbon that has garnered interest for its potential biological applications, particularly in medical and therapeutic contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant research findings.

This compound is characterized by a linear chain of ten carbon atoms fully substituted with fluorine atoms. Its chemical formula is , and it is known for its unique properties such as high stability, low surface tension, and excellent solubility for gases like oxygen. These properties make PFD suitable for applications in oxygen delivery systems and as ultrasound contrast agents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Oxygen Transport : PFD can dissolve significant amounts of oxygen, making it a candidate for use in oxygen therapeutics. When used in clinical settings, it can enhance oxygen delivery to tissues, particularly in conditions of hypoxia or ischemia .

- Ultrasound Contrast Enhancement : As an ultrasound contrast agent, PFD improves imaging by creating microbubbles that reflect sound waves more effectively than surrounding tissues. This application aids in visualizing blood flow and organ structures .

- Biocompatibility : Studies have indicated that this compound exhibits low toxicity and good biocompatibility, which are crucial for its use in medical applications .

Case Studies and Clinical Trials

- Oxygen Therapeutics : In a Phase I clinical trial involving patients with acute ischemic stroke, this compound (marketed as Oxycyte) was administered to assess its efficacy in improving oxygen delivery to the brain. The results indicated improved functional outcomes compared to placebo groups, suggesting potential benefits in stroke management .

- Animal Studies : Research involving animal models has shown that PFD can significantly enhance tissue oxygenation during ischemic events. For instance, studies on cats with induced ischemic stroke demonstrated improved survival rates when treated with this compound emulsions .

Toxicological Studies

A study assessing the structure-activity relationship of various perfluorinated compounds showed that longer-chain PFCs like this compound exhibit different toxicological profiles compared to shorter-chain variants. While PFD shows lower toxicity than some other PFCs, ongoing research is needed to fully understand its environmental impact and long-term effects on human health .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 148 g/mol |

| Solubility | High (in water and organic solvents) |

| Half-life | Minutes to hours (varies with formulation) |

| Application | Outcome |

|---|---|

| Oxygen delivery in ischemia | Improved survival rates in animal studies |

| Ultrasound imaging | Enhanced contrast and visualization |

| Clinical trials | Positive functional outcomes in stroke patients |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.